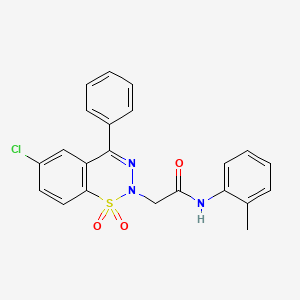
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Derivatives bearing heterocyclic ring systems related to the mentioned compound were synthesized and evaluated for their antitumor activity. These compounds were tested in vitro against human tumor cell lines derived from various neoplastic diseases. Compounds showed considerable anticancer activity against some cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Metabolism of Chloroacetamide Herbicides
Studies on chloroacetamide herbicides, structurally related to the query compound, have investigated their metabolism in human and rat liver microsomes. These herbicides, including derivatives of chloroacetamide, have shown carcinogenic potential in rats, and their metabolism involves a complex activation pathway leading to DNA-reactive products. This research is crucial for understanding the toxicological aspects and safety profiles of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Photovoltaic Efficiency and Ligand-Protein Interactions
Some bioactive benzothiazolinone acetamide analogs, closely related to the compound , have been synthesized and studied for their photochemical, thermochemical properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibited good light harvesting efficiency and were also evaluated for their interactions with biological targets, suggesting their versatility in both renewable energy and biomedical research (Mary et al., 2020).
Antioxidant Studies
Research has been conducted on N-substituted benzyl/phenyl acetamides with a pyrazolo[4,3-c][1,2]benzothiazin ring system for their antioxidant activities. These studies are vital for understanding the compound's potential in combating oxidative stress-related diseases (Ahmad et al., 2012).
Drug Discovery and Environmental Chemistry
The compound's structural analogs have been explored for their potential as analgesic and antipyretic agents, highlighting the broader implications of such chemical structures in drug design and discovery. Additionally, studies on soil properties' influence on the efficacy and mobility of chloroacetamide herbicides provide insights into environmental safety and agricultural practices (Reddy, Reddy, & Dubey, 2014).
Propiedades
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-15-7-5-6-10-19(15)24-21(27)14-26-25-22(16-8-3-2-4-9-16)18-13-17(23)11-12-20(18)30(26,28)29/h2-13H,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPCYINMNMJAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

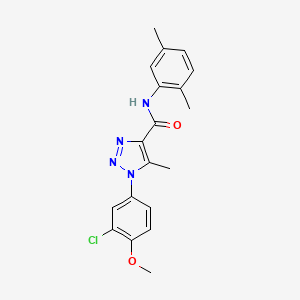
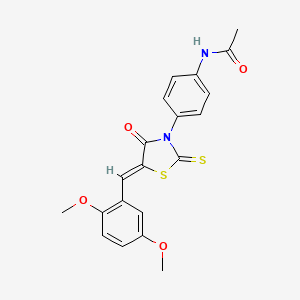
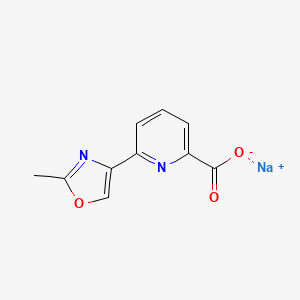
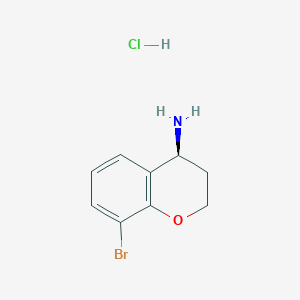
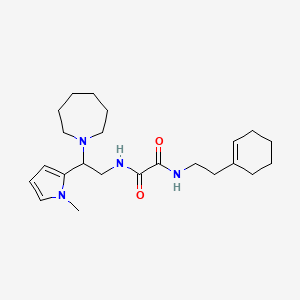
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)
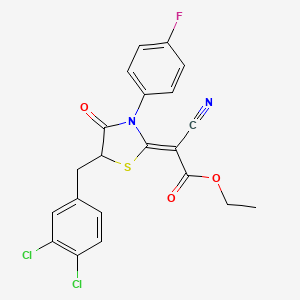
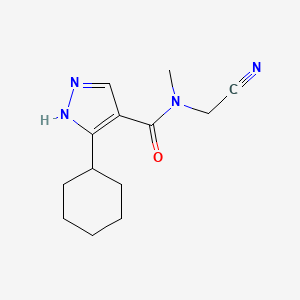
![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido](/img/structure/B2888944.png)
![(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2888945.png)
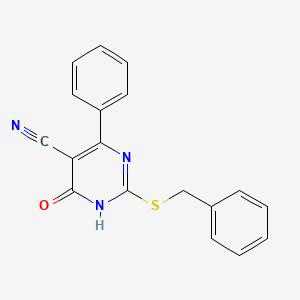
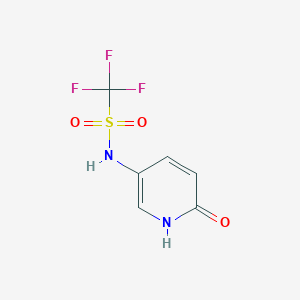
![2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide](/img/structure/B2888948.png)
![2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B2888950.png)